molecular formula C10H14N2 B12330965 3-(Pyrrolidin-3-yl)aniline

3-(Pyrrolidin-3-yl)aniline

Cat. No.: B12330965
M. Wt: 162.23 g/mol
InChI Key: NCCAHXJXZSQBBE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)aniline is an organic compound characterized by the presence of a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method includes the use of citric acid as a catalyst in an ethanolic solution, promoting the reaction efficiently without harmful organic reagents . The reaction is often carried out under ultrasound irradiation, which enhances the reaction rate and yield.

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is conducted at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s ability to bind to these targets due to its three-dimensional structure and stereochemistry . This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-3-yl)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler counterparts.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-pyrrolidin-3-ylaniline

InChI

InChI=1S/C10H14N2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7,11H2

InChI Key

NCCAHXJXZSQBBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)N

Origin of Product

United States

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